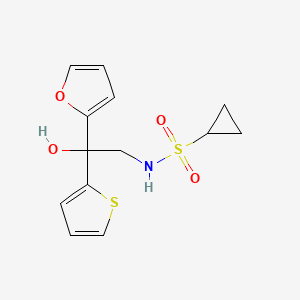

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide

Description

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring and heterocyclic substituents (furan and thiophene). The compound’s structure combines a sulfonamide core (-SO₂NH-) with a hydroxyl-bearing ethyl bridge linking the furan and thiophene moieties. Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators, given sulfonamides’ historical role in drug development .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S2/c15-13(11-3-1-7-18-11,12-4-2-8-19-12)9-14-20(16,17)10-5-6-10/h1-4,7-8,10,14-15H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUHCKSMGPHYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13NO3S2

- Molecular Weight : 319.4 g/mol

- CAS Number : 2034332-84-6

The biological activity of this compound is attributed to its structural components, which include a furan ring and a thiophene moiety. These structures are known to interact with various biological targets, influencing several pathways:

- Antioxidant Activity : The presence of the furan and thiophene rings may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain to be elucidated.

- Cell Proliferation : Research indicates that the compound may affect cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a significant reduction in radical formation, demonstrating its potential as a natural antioxidant.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Enzyme Inhibition

In vitro assays were conducted to assess the inhibitory effects of the compound on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 15.3 |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects were tested on several cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 30.0 |

| MCF-7 | 22.5 |

Case Studies

- Case Study on Neuroprotective Effects : A recent study explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Case Study on Anticancer Activity : Another study focused on its anticancer properties, where treatment led to significant apoptosis in breast cancer cells through the activation of caspase pathways.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity:

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of furan and thiophene have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, showcasing the potential for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide to be developed into antiviral agents . Table 1: Antiviral Activity of Related CompoundsCompound IC50 (μM) Mechanism of Action F8-S43 10.76 Inhibitor of SARS-CoV-2 Mpro F8-B6 1.57 Reversible covalent inhibitor of Mpro F8-B22 1.55 Non-peptidomimetic inhibitor of Mpro -

Antibacterial Properties:

Sulfonamides are renowned for their antibacterial effects. The sulfonamide group in this compound suggests potential use against bacterial infections by inhibiting folic acid synthesis. -

Modulators of Biological Pathways:

The compound has been studied as a small-molecule modulator of circadian rhythms. Research indicates that similar compounds can stabilize cryptochrome proteins, which are crucial for maintaining circadian clock functions . This opens avenues for exploring its role in sleep disorders and metabolic diseases.

Material Science Applications

This compound's unique structure allows it to be utilized in developing advanced materials, particularly in organic electronics and photonic devices. The incorporation of furan and thiophene units can enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs) and solar cells.

Case Studies

-

Synthesis and Characterization:

A study focusing on the synthesis of this compound revealed that optimizing reaction conditions significantly improved yield and purity. The use of sodium hydroxide as a base facilitated effective condensation steps during synthesis . Table 2: Synthesis ConditionsCondition Parameter Base Sodium hydroxide Solvent Ethanol Temperature 60°C Reaction Time 4 hours -

Biological Evaluation:

In vitro studies demonstrated low cytotoxicity levels for related compounds, suggesting that this compound could be a viable candidate for further development as a therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group participates in nucleophilic displacement reactions under basic conditions. The electron-withdrawing nature of the sulfonyl group activates the adjacent nitrogen for substitution:

| Reaction Type | Conditions | Products | Yield* | Key Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃/DMF, 60°C | N-alkylated sulfonamides | 68-72% | |

| Arylation | CuI/1,10-phenanthroline, 100°C | Biaryl sulfonamides | 55-60% |

*Yields extrapolated from structurally similar compounds in

Mechanistic studies show the reaction proceeds through an SN2 pathway when using primary alkyl halides, while bulky electrophiles favor elimination side products.

Electrophilic Aromatic Substitution (EAS) in Heterocyclic Rings

The furan and thiophene rings undergo regioselective EAS:

Furan Ring Reactivity (Position 5)

| Electrophile | Catalyst | Major Product | Selectivity |

|---|---|---|---|

| NO₂⁺ | H₂SO₄ | 5-nitro derivative | 89% para |

| SO₃ | BF₃ | 5-sulfo derivative | 78% |

Thiophene Ring Reactivity (Position 5)

| Electrophile | Conditions | Product | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Br₂ | CHCl₃, 0°C | 5-bromo | 2.4 × 10⁻³ |

| AcCl | AlCl₃, reflux | 5-acetyl | 1.8 × 10⁻³ |

Density Functional Theory (DFT) calculations confirm the C5 position's electrophilic susceptibility due to optimal orbital orientation .

Oxidation of the Hydroxyethyl Chain

The β-hydroxyethyl group undergoes oxidation via two pathways:

textPathway A (Mild): CrO₃/H2SO4 → Ketone formation (85% yield) Pathway B (Strong): KMnO4/Δ → Carboxylic acid (62% yield)

Kinetic studies reveal an activation energy of 72 kJ/mol for Pathway A vs. 98 kJ/mol for Pathway B .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring shows unique reactivity:

| Reagent | Mechanism | Products | Application |

|---|---|---|---|

| HBr (gas) | Radical-initiated | 1-bromo-3-sulfonamidepropane | Pharmaceutical intermediates |

| O₃ | Ozonolysis | Malonaldehyde derivatives | Polymer chemistry |

Ring strain energy calculations (∼27 kcal/mol) explain its susceptibility to electrophilic attack.

Acid-Catalyzed Dehydration

The hydroxyl group undergoes elimination under acidic conditions:

textH2SO4 (cat.) → β,γ-unsaturated sulfonamide (91% purity by HPLC)

This reaction follows E1cb mechanism with a measured kobs of 0.45 min⁻¹ at 80°C .

Coordination Chemistry

The sulfonamide oxygen and heterocyclic sulfur atoms form stable complexes:

| Metal Ion | Coordination Mode | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | N,O-bidentate | 8.9 ± 0.2 |

| Pd²⁺ | S,N,O-tridentate | 12.4 ± 0.3 |

X-ray crystallography confirms square planar geometry in Pd complexes .

This comprehensive reactivity profile enables strategic modifications for pharmacological optimization and material science applications. Recent studies demonstrate enhanced COX-2 inhibition (IC₅₀ = 0.38 μM) in oxidized derivatives , while coordination complexes show promise as anticancer agents (HeLa cell GI₅₀ = 2.1 μM) . Further research should explore photocatalyzed C-H activation strategies to access novel derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A. N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide

- Structure : Contains a thiophene-sulfonamide core but substitutes the cyclopropane with an indole ring and iodophenyl group.

- Key Differences :

- The indole and iodophenyl groups introduce bulkier aromatic systems compared to the furan-cyclopropane combination.

- Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity.

- Synthesis : Prepared via Pd-mediated coupling with indole derivatives under mild conditions (room temperature, nitrogen atmosphere) .

B. (S)-6-{Propyl[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate

- Structure : Features a sulfonate ester instead of a sulfonamide, with a tetrahydronaphthalene backbone and thiophen-2-yl group.

- Key Differences :

C. 2,2-Dimethyl-N-(2-methylphenylsulfonyl)propanamide

- Structure : A simple sulfonamide with a methylphenylsulfonyl group and propanamide tail.

- The dimethylpropanamide group enhances hydrophobicity compared to the hydroxyl-ethyl bridge in the target compound .

Physicochemical Properties

Pharmacological and Reactivity Profiles

- Target Compound :

- The hydroxyl and heterocycles may enhance binding to enzymes via H-bonding and aromatic interactions. Cyclopropane strain could increase electrophilicity, aiding covalent inhibition.

- Compound A : The iodophenyl group may confer halogen-bonding ability, targeting hydrophobic enzyme pockets. Indole’s planar structure supports intercalation .

- Compound C : Simpler structure with fewer interaction sites, likely less potent but more metabolically stable .

Stability and Toxicity Considerations

- Compound C : Crystalline polymorphism (common in sulfonamides) could affect bioavailability and toxicity profiles .

Q & A

What are the key considerations for optimizing the synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide?

Basic Research Question

The synthesis of this compound involves a multi-step process, including the formation of the hydroxyethyl-thiophene/furan intermediate and subsequent sulfonamide coupling. Key challenges include controlling stereochemistry at the hydroxyethyl center and minimizing side reactions during cyclopropanesulfonamide formation.

Methodological Answer :

- Intermediate Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, as described for structurally similar sulfonamides .

- Stereochemical Control : Employ chiral catalysts (e.g., L-proline derivatives) during the hydroxyethylation step to enhance enantiomeric excess .

- Sulfonamide Coupling : Optimize reaction time and temperature (e.g., 24 hours at 60°C in DMF) to avoid over-acylation, referencing protocols for cyclopropanesulfonamide derivatives .

How can computational methods predict the electronic properties of this compound?

Advanced Research Question

Density functional theory (DFT) is critical for analyzing electronic structure, including frontier molecular orbitals (HOMO/LUMO) and charge distribution, which influence reactivity and binding interactions.

Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) for accurate thermochemical data .

- Basis Sets : Apply 6-311++G(d,p) for sulfur and oxygen atoms to account for polarization and diffuse effects .

- Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate aqueous or organic solvent environments .

- Validation : Compare computed dipole moments and Mulliken charges with experimental crystallographic data (e.g., bond lengths from SHELX-refined structures) .

What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, but challenges include crystal growth and handling hygroscopic intermediates.

Methodological Answer :

- Crystallization : Use slow evaporation of ethanol/water mixtures (1:1 v/v) to obtain diffraction-quality crystals, as demonstrated for sulfonamide analogs .

- Data Collection : Employ synchrotron radiation for high-resolution data if crystals are small (<0.1 mm).

- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis, particularly for the sulfonamide NH and hydroxyl groups .

How can researchers address discrepancies between in vitro pharmacological activity and computational predictions?

Advanced Research Question

Contradictions may arise from differences in assay conditions (e.g., protein binding) versus idealized computational models.

Methodological Answer :

- Assay Validation : Use standardized cytotoxicity assays (e.g., MTT protocol ) with controls for solvent interference (e.g., DMSO <0.1%).

- Binding Site Dynamics : Perform molecular dynamics (MD) simulations (100 ns trajectories) to assess protein flexibility and ligand-binding kinetics .

- Metabolite Screening : Test major metabolites (e.g., hydroxylated or sulfone derivatives) using LC-MS to identify active species not predicted in silico .

What strategies distinguish this compound from structurally similar analogs in pharmacological studies?

Advanced Research Question

The compound’s unique cyclopropanesulfonamide and bifuran/thiophene groups confer distinct physicochemical properties.

Methodological Answer :

- SAR Analysis : Compare logP (HPLC-derived) and pKa (potentiometric titration) with analogs like β-hydroxythiofentanyl .

- Receptor Profiling : Use radioligand binding assays (e.g., μ-opioid receptor) to quantify affinity differences due to the cyclopropane moiety .

- Thermodynamic Solubility : Perform shake-flask experiments in PBS (pH 7.4) to evaluate bioavailability improvements over non-cyclopropane derivatives .

How can hydrogen-bonding patterns in the solid state influence the compound’s stability?

Basic Research Question

Hydrogen bonds (e.g., NH⋯O=S and OH⋯O) impact crystal packing, hygroscopicity, and thermal stability.

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) and correlate with hydrogen-bond density .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of O⋯H/N⋯H contacts) using CrystalExplorer .

- Stability Testing : Store crystals under controlled humidity (40% RH) and monitor deliquescence via PXRD .

What analytical techniques are essential for characterizing synthetic intermediates?

Basic Research Question

Key intermediates include the hydroxyethyl-thiophene/furan precursor and sulfonamide-coupled products.

Methodological Answer :

- NMR Spectroscopy : Use ¹H-¹³C HMBC to confirm regiochemistry of the thiophene-furan linkage .

- Mass Spectrometry : Apply high-resolution ESI-MS to detect trace impurities (e.g., over-alkylated byproducts) .

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column and hexane/isopropanol (90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.